Cas no 4316-33-0 (1-methoxy-4-(trimethoxymethyl)benzene)

1-methoxy-4-(trimethoxymethyl)benzene structure
4316-33-0 structure
Product Name:1-methoxy-4-(trimethoxymethyl)benzene
Numero CAS:4316-33-0
MF:C11H16O4
MW:212.242343902588
CID:1515507
PubChem ID:20311
Update Time:2025-04-21

1-methoxy-4-(trimethoxymethyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-methoxy-4-(trimethoxymethyl)benzene
    • trimethyl p-methoxyortobenzoate
    • Trimethyl ortho-p-anisate
    • AKOS011076190
    • Benzene, 1-methoxy-4-(trimethoxymethyl)-
    • trimethyl 4-methoxyorthobenzoate
    • trimethyl p-methoxyorthobenzoate
    • 4-Methoxy-orthobenzoesaeure-trimethylester
    • AC1L2G07
    • p-Methoxybenzoic acid methyl orthoester
    • Ortho-p-anisic acid, trimethyl ester
    • 1-methoxy-4-trimethoxymethyl-benzene
    • Methyl (p-methoxy)-ortho-benzoate
    • trimethyl p-methoxyortobenzoate; Trimethyl ortho-p-anisate; AKOS011076190; Benzene, 1-methoxy-4-(trimethoxymethyl)-; trimethyl 4-methoxyorthobenzoate; trimethyl p-methoxyorthobenzoate; 4-Methoxy-orthobenzoesaeure-trimethylester; AC1L2G07; p-Methoxybenzoic acid methyl orthoester; Ortho-p-anisic acid, trimethyl ester; 1-methoxy-4-trimethoxymethyl-benzene; Methyl (p-methoxy)-ortho-benzoate;
    • DTXSID3073975
    • 4316-33-0
    • 4-methoxy-trimethoxytoluene
    • Inchi: 1S/C11H16O4/c1-12-10-7-5-9(6-8-10)11(13-2,14-3)15-4/h5-8H,1-4H3
    • Chiave InChI: YIKOMSJNNORWRY-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1C=CC(=CC=1)OC)(OC)OC

Proprietà calcolate

  • Massa esatta: 212.10488
  • Massa monoisotopica: 212.10485899g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 163
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 36.9Ų

Proprietà sperimentali

  • PSA: 36.92
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司